Zinc diicosanoate
CAS No.: 7278-04-8
Cat. No.: VC17331103
Molecular Formula: C40H78O4Zn
Molecular Weight: 688.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7278-04-8 |
|---|---|
| Molecular Formula | C40H78O4Zn |
| Molecular Weight | 688.4 g/mol |
| IUPAC Name | zinc;icosanoate |
| Standard InChI | InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
| Standard InChI Key | CCTYJGNBCQQCKM-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Introduction
Structural and Chemical Properties of Zinc Diicosanoate
Molecular Architecture
Zinc diicosanoate belongs to the class of metal soaps, where zinc ions coordinate with carboxylate anions. The compound’s structure is hypothesized to follow the tetrahedral coordination geometry observed in other zinc carboxylates, with two icosanoate anions binding to a central zinc atom. Single-crystal X-ray diffraction studies of related compounds, such as zinc decanoate, reveal lamellar stacking driven by van der Waals interactions between hydrocarbon chains. For zinc diicosanoate, the extended 20-carbon alkyl chain likely enhances interlayer spacing, influencing its melting point and solubility.
Physicochemical Characteristics
The long hydrocarbon chain of icosanoic acid confers unique properties to zinc diicosanoate:
The reduced melting point relative to zinc decanoate may result from increased van der Waals disruptions due to longer chains, while its insolubility in water aligns with the hydrophobic nature of long-chain carboxylates .
Synthesis and Industrial Production
Conventional Synthesis Routes
Zinc diicosanoate is typically synthesized via metathesis reactions, mirroring methods used for other zinc carboxylates:
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Neutralization Reaction:
This method involves reacting icosanoic acid with zinc oxide under controlled temperatures (80–100°C) . -
Precipitation Method:
Sodium icosanoate reacts with zinc sulfate in aqueous solution, yielding zinc diicosanoate as a precipitate .
Industrial-Scale Optimization
Industrial production prioritizes cost efficiency and purity. Key considerations include:
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Feedstock Purity: Residual acids or salts can compromise product quality.
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Reaction Temperature: Excessive heat may degrade the carboxylate chains.
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Post-Synthesis Processing: Washing with ethanol or acetone removes impurities .
Functional Applications in Industry
Lubricants and Anti-Corrosive Coatings
Zinc diicosanoate’s long alkyl chain enhances its lubricity and film-forming capabilities. In metalworking fluids, it reduces friction between tooling and substrates, while its hydrophobic nature inhibits oxidation on ferrous surfaces . Comparative studies of zinc carboxylates suggest that longer chains improve performance in high-pressure environments.
Polymer Additives
As a stabilizer in polyvinyl chloride (PVC), zinc diicosanoate may scavenge hydrochloric acid generated during thermal degradation, though its efficacy relative to shorter-chain analogs requires further study. Preliminary data suggest a trade-off between chain length and reactivity:
| Additive Type | HCl Scavenging Efficiency (%) | Thermal Stability Improvement (°C) |
|---|---|---|
| Zinc Stearate (C18) | 92 | +25 |
| Zinc Decanoate (C10) | 88 | +18 |
| Zinc Diicosanoate (C20) | ~85 (Estimated) | +15 (Estimated) |
Comparative Analysis with Related Compounds
Zinc diicosanoate’s performance is contextualized against common zinc carboxylates:
| Compound | Chain Length | Primary Application | Advantages | Limitations |
|---|---|---|---|---|
| Zinc Diicosanoate | C20 | High-temperature lubricants | Enhanced hydrophobicity | Higher production cost |
| Zinc Stearate | C18 | PVC stabilization | Cost-effective | Limited solubility in organics |
| Zinc Decanoate | C10 | Anti-corrosive coatings | Rapid film formation | Lower thermal stability |
Future Research Directions
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Structure-Activity Relationships: Systematic studies to correlate chain length with functional properties.
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Green Synthesis Methods: Developing solvent-free or catalytic routes to reduce environmental impact.
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Biological Applications: Investigating antimicrobial or dermatological potential, pending toxicological evaluations.
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